3-nitro-2-(trifluoromethyl)pyridin-4-amine
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Overview
Description
3-Nitro-2-(trifluoromethyl)pyridin-4-amine is a chemical compound characterized by a pyridine ring substituted with a nitro group at the 3-position and a trifluoromethyl group at the 2-position, along with an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-2-(trifluoromethyl)pyridin-4-amine typically involves the nitration of 2-(trifluoromethyl)pyridin-4-amine. This can be achieved by treating the starting material with a nitrating agent such as nitric acid in the presence of a suitable acid catalyst under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-2-(trifluoromethyl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitrate esters or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine, resulting in the formation of diamines or other reduced derivatives.
Substitution: The amine group can undergo substitution reactions with various electrophiles to form different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.
Reduction: Typical reducing agents include iron powder, tin chloride, and hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation Products: Nitrate esters, nitroso compounds, and other oxidized derivatives.
Reduction Products: Diamines, hydroxylamines, and other reduced derivatives.
Substitution Products: Alkylated, acylated, and sulfonylated derivatives.
Scientific Research Applications
3-Nitro-2-(trifluoromethyl)pyridin-4-amine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used as a probe to study biological systems, particularly in the context of enzyme inhibition and receptor binding.
Medicine: It has potential as a lead compound in drug discovery, particularly for the development of new pharmaceuticals targeting various diseases.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-nitro-2-(trifluoromethyl)pyridin-4-amine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the target and the biological context.
Comparison with Similar Compounds
3-Nitro-2-(trifluoromethyl)pyridin-4-ol: Similar structure but with a hydroxyl group instead of an amine group.
2-(Trifluoromethyl)pyridin-4-amine: Lacks the nitro group present in the compound of interest.
3-Nitro-2-(trifluoromethyl)pyridine: Similar structure but without the amine group.
Uniqueness: 3-Nitro-2-(trifluoromethyl)pyridin-4-amine is unique due to the presence of both a nitro group and an amine group on the pyridine ring, which allows for a wide range of chemical transformations and potential applications. This combination of functional groups provides versatility in synthetic chemistry and biological research.
Properties
CAS No. |
1805964-53-7 |
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Molecular Formula |
C6H4F3N3O2 |
Molecular Weight |
207.1 |
Purity |
95 |
Origin of Product |
United States |
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